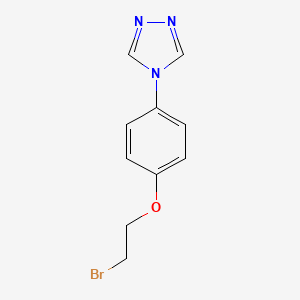
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .
Synthesis Analysis
The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Molecular Structure Analysis
The molecular structure of “(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol” can be represented by the linear formula C7H11O1N3 .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles are diverse due to the presence of the heterocyclic ring. The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .Aplicaciones Científicas De Investigación
Overview of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles, including compounds like (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol, are prominent in various scientific fields due to their versatile applications. These heterocyclic compounds are known for their significant role in pharmacology, material science, and organic electronics, among other areas. Their applications range from serving as chemosensors for metal ions to forming the basis of fluorescent frameworks due to their high photoluminescent quantum yield, thermal stability, and chemical robustness. The presence of potential coordination sites (N and O donor atoms) makes them excellent choices for metal-ion sensors, with applications extending into selective metal-ion sensing and detection mechanisms including photo-induced electron transfer and excited-state intramolecular proton transfer (D. Sharma, H. Om, A. Sharma, 2022).
Synthesis and Biological Applications
The synthesis of 1,3,4-oxadiazole derivatives is a key area of interest, with innovative methods being developed to enhance their medicinal applications. Over the years, researchers have focused on creating new synthetic pathways to develop 1,3,4-oxadiazole cores that show promise in treating numerous diseases. The synthesis methods and their biological applications have been thoroughly reviewed, highlighting the importance of 1,3,4-oxadiazoles in the development of new therapeutic agents (S. Nayak, B. Poojary, 2019).
Potential in Medicinal Chemistry
The therapeutic worth of 1,3,4-oxadiazole tailored compounds is significant, with these compounds exhibiting a wide array of bioactivities. Research indicates that 1,3,4-oxadiazole-based derivatives can effectively interact with various enzymes and receptors in biological systems, leading to their application in treating diverse ailments. This highlights the ongoing interest in the development of 1,3,4-oxadiazole-based compounds with high therapeutic potency (G. Verma et al., 2019).
Role in Antiparasitic Agents Development
The heterocyclic oxadiazole rings, including 1,3,4-oxadiazoles, have been identified as promising scaffolds in the development of new drugs to treat parasitic infections. Their structural features and reactivity make them valuable in synthesizing antiparasitic drugs, showcasing the versatility and importance of 1,3,4-oxadiazoles in medicinal chemistry (Paulo Pitasse-Santos, Vitor Sueth-Santiago, M. E. Lima, 2017).
Direcciones Futuras
The future directions in the research of 1,3,4-oxadiazole derivatives like “(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol” could involve the exploration of their potential biological effects, the development of novel synthetic routes, and the investigation of their interactions with various biological targets .
Propiedades
IUPAC Name |
(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-3-5-7-8-6(10-5)4-1-2-4/h4,9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYNQTKDMQIYBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672421 |
Source


|
| Record name | (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol | |
CAS RN |
1211144-22-7 |
Source


|
| Record name | (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B593942.png)






